molecular formula C25H26FNO3 B3731928 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE

Cat. No.: B3731928
M. Wt: 407.5 g/mol
InChI Key: ZXAOELJTOKHATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE is a complex organic compound that features a benzodioxole ring, an ethoxyphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole ring, which can be synthesized through the condensation of catechol with formaldehyde. The ethoxyphenyl and fluorophenyl groups can be introduced via Friedel-Crafts alkylation reactions. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-CHLOROPHENYL)METHYL]AMINE
  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-BROMOPHENYL)METHYL]AMINE

Uniqueness

The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole ring, ethoxyphenyl group, and fluorophenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(2-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FNO3/c1-2-28-22-10-7-20(8-11-22)16-27(17-21-5-3-4-6-23(21)26)14-13-19-9-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAOELJTOKHATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
Reactant of Route 3
Reactant of Route 3
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
Reactant of Route 4
Reactant of Route 4
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.